molecular formula C4H8Cl2N4 B2507125 5-(3-Chloropropyl)tetrazole CAS No. 108347-91-7

5-(3-Chloropropyl)tetrazole

Cat. No. B2507125
CAS RN: 108347-91-7
M. Wt: 183.04
InChI Key: OMKIYRBBTFYAMJ-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)tetrazole is a chemical compound with the CAS Number: 108347-91-7 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 5-(3-chloropropyl)-1H-tetraazole .


Synthesis Analysis

The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation . Most of them rely on the in situ generation of highly toxic and explosive hydrazoic acid through activation of the azide by expensive and toxic metals, strong Lewis acids, or amine salts .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

5-(3-Chloropropyl)tetrazole has a melting point of 48-50°C . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Scientific Research Applications

Medicinal Chemistry

Tetrazoles, including 5-(3-Chloropropyl)tetrazole, play a very important role in medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes .

Biological Applications

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmaceutical Applications

Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety . The synthesis of tetrazole derivatives can be approached in ecofriendly ways, such as the use of water as a solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Material Chemistry

Tetrazoles are also used in the area of material chemistry . The nitrogen-rich heterocycle of tetrazoles possesses both electron-donating and electron-withdrawing properties . This makes them useful in various material chemistry applications.

Receptor-Ligand Interactions

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Molecular Docking

Tetrazoles can be used in molecular docking, a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . One can study the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) .

Mechanism of Action

The mechanism of action of tetrazole-containing compounds is often related to their biological activity. For instance, some antifungal drugs involving the tetrazole ring inhibit the fungal enzyme cytochrome P450 . These drugs have a high degree of selectivity for this enzyme, which is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .

Safety and Hazards

The safety data sheet for a 3 wt% solution of tetrazole in acetonitrile indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and is harmful if swallowed, in contact with skin, or if inhaled . On heating, tetrazoles decompose and emit toxic nitrogen fumes .

properties

IUPAC Name

5-(3-chloropropyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFJEPIMKQDCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NNN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454916
Record name 5-(3-chloropropyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloropropyl)tetrazole

CAS RN

108347-91-7
Record name 5-(3-chloropropyl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chloropropyl)-1H-1,2,3,4-tetrazole
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